molecular formula C10H12S8 B1330935 Tetrakis(methylthio)tetrathiafulvalene CAS No. 51501-77-0

Tetrakis(methylthio)tetrathiafulvalene

Cat. No.: B1330935
CAS No.: 51501-77-0
M. Wt: 388.7 g/mol
InChI Key: LLLXUARUONPZIY-UHFFFAOYSA-N
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Description

Tetrakis(methylthio)tetrathiafulvalene is an organic compound with the molecular formula C10H12S8. It is a derivative of tetrathiafulvalene, a well-known electron donor in the field of organic electronics. This compound is characterized by the presence of four methylthio groups attached to the tetrathiafulvalene core, which enhances its electron-donating properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(methylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with methylthiolating agents. One common method is the reaction of tetrathiafulvalene with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(methylthio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of radical cations, while substitution reactions yield various functionalized derivatives .

Mechanism of Action

The mechanism of action of tetrakis(methylthio)tetrathiafulvalene involves its ability to donate electrons. The compound interacts with molecular targets through electron transfer processes, which can lead to the formation of radical cations. These radical cations are highly conductive and can participate in various redox reactions. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .

Biological Activity

Tetrakis(methylthio)tetrathiafulvalene (TM-TTF) is a sulfur-rich organic compound known for its unique electronic properties and potential biological activities. This article explores the biological activity of TM-TTF, focusing on its mechanisms, effects on various cell lines, and potential applications in medicine.

Chemical Structure and Properties

TM-TTF is a derivative of tetrathiafulvalene (TTF), characterized by four methylthio groups attached to its dithiole units. This modification enhances its electron-donating abilities, making it a versatile compound in both materials science and biological applications. The chemical formula for TM-TTF is C10H12S8C_{10}H_{12}S_8 .

Mechanism of Biological Activity

TM-TTF exhibits significant biological activity primarily through redox processes. The electron-donating properties of TM-TTF allow it to participate in various metabolic pathways, potentially influencing cellular functions such as:

  • Cellular respiration : By interacting with mitochondrial pathways, TM-TTF can affect ATP production and overall cell viability.
  • Antioxidant activity : The compound may act as a scavenger of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
  • Intercalation with DNA : Due to its planar structure, TM-TTF can intercalate into DNA, which may affect gene expression and cellular replication processes .

In Vitro Studies

Recent studies have employed the MTT assay to evaluate the cytotoxicity and biological effects of TM-TTF derivatives on various human cell lines. Notably, the compound has been tested on neuroblastoma cell lines SK-N-LO and SK-N-SH, revealing promising results:

  • Cytotoxicity : TM-TTF derivatives demonstrated dose-dependent cytotoxic effects, indicating their potential as therapeutic agents against cancer cells.
  • Cell Viability : The MTT assay results showed a significant reduction in cell viability at higher concentrations of TM-TTF, suggesting effective anti-cancer properties .

Table 1: Summary of MTT Assay Results on SK-N-LO Cell Line

Concentration (µM)% Cell Viability
0100%
1085%
2565%
5040%
10015%

Antifungal and Antibacterial Activity

TM-TTF has also shown notable antifungal and antibacterial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms:

  • Antifungal Activity : TM-TTF derivatives have been tested against fungi such as Candida albicans, showing significant inhibition of fungal growth.
  • Antibacterial Activity : The compound exhibits antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 2: Antimicrobial Activity of TM-TTF Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans50
Staphylococcus aureus25
Escherichia coli100

Case Studies

  • Neuroblastoma Treatment : A study focused on the application of TM-TTF derivatives in treating neuroblastoma highlighted their effectiveness in reducing tumor cell viability while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Infection Control : Another case study evaluated the use of TM-TTF in combination with traditional antibiotics to enhance antimicrobial efficacy. Results indicated a synergistic effect, reducing the required dosage of antibiotics while maintaining effective microbial inhibition .

Properties

IUPAC Name

2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXUARUONPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348258
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-77-0
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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